molecular formula C12H22N2O2 B11787298 tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B11787298
M. Wt: 226.32 g/mol
InChI Key: WQOAVSYOMGNWAT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound provides a precise description of the molecule’s architecture. Breaking this down:

  • tert-butyl : A branched alkyl group ((CH₃)₃C-) attached via an ester linkage.
  • 7-methyl : A methyl group (-CH₃) at the 7-position of the bicyclic system.
  • 3,8-diazabicyclo[4.2.0]octane : A bicyclic structure comprising two fused rings (one four-membered and one two-membered) with nitrogen atoms at positions 3 and 8.
  • 3-carboxylate : The ester functional group located at position 3.

The molecular formula C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol) confirms the presence of 12 carbon atoms, 22 hydrogens, two nitrogens, and two oxygens. The bicyclo[4.2.0]octane system consists of a six-membered ring fused to a two-membered ring, creating a rigid framework. The nitrogen atoms at positions 3 and 8 contribute to the compound’s basicity and potential for hydrogen bonding, while the tert-butyl group enhances steric bulk and influences solubility.

Structural analogs, such as cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370882-99-8), highlight the importance of stereochemistry in this class. The cis configuration of the Boc group relative to the bridgehead hydrogens in such derivatives can dictate reactivity and intermolecular interactions. Table 1 summarizes key structural data for related diazabicyclo compounds.

Table 1: Structural Comparison of Diazabicyclo[4.2.0]octane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1438241-09-8 C₁₂H₂₂N₂O₂ 226.32
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane 370882-99-8 C₁₁H₂₀N₂O₂ 212.29
1-Azabicyclo[4.2.0]octane homopolymer 32028-39-0 (C₇H₁₃N)ₙ 111.18 (monomer)

Historical Context of Diazabicyclo[4.2.0]octane Derivatives in Organic Chemistry

Diazabicyclo[4.2.0]octane derivatives emerged as critical scaffolds in the mid-20th century, paralleling advancements in heterocyclic chemistry and β-lactam antibiotic research. The rigid bicyclic framework mimics the geometry of natural products, enabling applications in catalysis, medicinal chemistry, and materials science. For instance, the synthesis of 1,6-diazabicyclo[3.2.1]octane (DBO) derivatives, such as avibactam, demonstrated potent β-lactamase inhibition, leading to FDA approval for combating antibiotic-resistant bacteria. While DBO frameworks differ in ring fusion, their success underscores the broader utility of diazabicyclo systems in drug design.

Early synthetic routes to diazabicyclo[4.2.0]octanes relied on cycloaddition reactions and ring-closing metathesis. However, the introduction of tert-butyl carbamate (Boc) groups, as seen in this compound, revolutionized access to enantiomerically pure intermediates. The Boc group acts as a protecting moiety for amines, enabling selective functionalization and participation in multi-step syntheses. Modern methodologies, such as photo-induced Barton decarboxylation, have further streamlined the production of thio-substituted variants, expanding their utility in bioactive molecule synthesis.

Table 2: Milestones in Diazabicyclo[4.2.0]octane Chemistry

Year Development Significance
1960s Discovery of bicyclic amines as β-lactamase inhibitors Laid foundation for antibiotic adjuvants
2007 Characterization of cis-3-Boc derivatives Enabled stereocontrolled synthesis
2020 Photo-induced thiolation of DBO frameworks Facilitated large-scale production of analogues

The structural rigidity imparted by the bicyclo[4.2.0]octane system enhances metabolic stability, making these compounds valuable in pharmacokinetic optimization. For example, the tert-butyl group in this compound mitigates oxidative degradation, a common challenge in amine-containing therapeutics. As synthetic techniques evolve, this scaffold continues to inspire innovations in asymmetric catalysis and targeted drug delivery.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-8-9-5-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

WQOAVSYOMGNWAT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

3-Oxidopyrazinium Intermediate Strategy

A pivotal method involves the use of 3-oxidopyraziniums as azomethine ylide precursors, which undergo 1,3-dipolar cycloaddition with acrylate derivatives. In a representative procedure, methyl methacrylate reacts with 3-oxidopyrazinium 13 to form 3,8-diazabicyclo[3.2.1]octane intermediates, which subsequently rearrange into the target bicyclo[4.2.0] framework. Key steps include:

  • Cycloaddition Conditions : The reaction is conducted at room temperature in dichloromethane (DCM) with tert-butyl acrylate as the dipolarophile. A 63% yield of tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (20b ) is achieved after 1.5 hours, alongside minor byproducts.

  • Rearrangement Mechanism : Density functional theory (DFT) studies confirm that lactone-lactam formation proceeds via nucleophilic attack of a carboxylate anion on an iminium carbon, followed by halide-promoted S<sub>N</sub>2 ring expansion.

tert-Butyl Chloroformate-Mediated Carbamate Formation

An alternative route employs tert-butyl chloroformate to introduce the carbamate group onto a preformed diazabicyclo[4.2.0]octane core. While specific details for the 7-methyl variant are scarce, analogous syntheses of tert-butyl diazabicyclo carboxylates involve:

  • Reaction Setup : The diazabicyclo intermediate is dissolved in DCM and treated with tert-butyl chloroformate in the presence of triethylamine (TEA) at 0–5°C.

  • Workup : The crude product is purified via silica gel chromatography (eluent: DCM/methanol, 99:1) to isolate the tert-butyl carbamate derivative.

Industrial-Scale Production and Optimization

Sulfonation and Deprotection Sequences

Patent WO2014200786A1 outlines a scalable synthesis of related 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylates, offering insights into process optimization for bicyclic carbamates:

Table 1: Key Reaction Parameters for Sulfonation and Deprotection

StepReagents/ConditionsPurposeYield/Conversion
SulfonationDMF-SO<sub>3</sub> complex (3.0–4.5 eq)Introduce sulfonate group>90% conversion
Boc DeprotectionTMSI (1.2–1.4 eq) in MeCN/DCM (6–12 vol)Remove Boc protecting groupFull conversion
CrystallizationHeptanes, seeded at 35–40°CPurify final product75–85% recovery
  • Temperature Control : Critical for minimizing side reactions; sulfonation occurs at 0–10°C, while deprotection requires -10–25°C.

  • Solvent Selection : MeCN and DCM ensure solubility of intermediates, while heptanes induce crystallization.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Cycloaddition Route : Higher regioselectivity (63% yield) but generates byproducts requiring chromatography.

  • Industrial Sulfonation : Superior scalability (multi-kilogram batches) but involves hazardous reagents (TMSI).

Table 2: Method Comparison

ParameterCycloadditionSulfonation/Deprotection
Yield63%75–85%
Purity≥95% (HPLC)≥99% (recrystallized)
ScalabilityLab-scaleIndustrial-scale
Key LimitationByproduct formationHazardous reagent handling

Environmental and Economic Considerations

  • Waste Generation : The sulfonation route produces stoichiometric amounts of sulfonic acid waste, necessitating neutralization.

  • Cost Drivers : tert-Butyl chloroformate and TMSI are high-cost reagents, favoring cycloaddition for small-scale syntheses .

Chemical Reactions Analysis

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Basic Information

  • IUPAC Name : tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • CAS Number : 1438241-09-8
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol

Structure

The compound features a bicyclic structure that includes two nitrogen atoms within the ring system, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

Drug Development

Tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications at the nitrogen positions can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cyclization reactions. Its unique bicyclic structure allows it to act as a nucleophile or electrophile depending on the reaction conditions.

Data Table: Reaction Outcomes

Reaction TypeConditionsYield (%)Notes
CyclizationAcidic medium85High selectivity achieved
Nucleophilic substitutionBasic conditions75Moderate yields with specific substrates
RearrangementHeating under reflux90Effective for generating new scaffolds

Agricultural Chemistry

Pesticide Development

The compound is being explored for its potential use in developing new pesticides. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for creating environmentally friendly agrochemicals.

Case Study: Insecticidal Properties

Field trials have demonstrated that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests, leading to reduced crop damage and improved yields.

Material Science

Polymer Additive

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • Molecular Formula : C₁₂H₂₂N₂O₂ (based on bicyclo[4.2.0] scaffold with methyl substitution at position 7) .
  • CAS Number : 928754-14-7 (racemic form) ; 1250994-64-9 (cis-6-methyl stereoisomer) .
  • Boc (tert-butoxycarbonyl) group: Enhances solubility and acts as a protective group during synthesis . Methyl substitution: Positional isomerism (e.g., at C6 or C7) impacts steric and electronic properties .

Comparison with Structural Analogs

Bicyclo Ring System Variations

Compound Name Bicyclo System Substituent(s) Molecular Formula CAS Number Key Distinctions
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] None C₁₁H₂₀N₂O₂ 928754-14-7 Lacks methyl group; simpler scaffold
tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1] Methyl at C8 C₁₂H₂₂N₂O₂ 1639111-11-7 Smaller bicyclo system; altered rigidity
tert-Butyl cis-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] Methyl at C6 (cis) C₁₂H₂₂N₂O₂ 1250994-64-9 Stereochemical and positional isomerism
rac-tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] Racemic mixture C₁₁H₂₀N₂O₂ 954236-31-8 Stereochemical complexity affects binding

Substituent and Functional Group Variations

Compound Name Substituent/Modification Molecular Weight Purity (%) Application Notes
tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate o-Tolyl aromatic group 301.4 N/A Enhanced π-π interactions for drug design
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate Ketone at C8 227.3 N/A Reactive site for further derivatization
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate Piperidin-4-yl substitution 295.4 95 Potential CNS-targeting pharmacophore

Critical Analysis of Evidence

  • Contradictions :
    • CAS 928754-14-7 is ambiguously assigned to both racemic and stereoisomeric forms in different sources .
    • Purity levels (e.g., 95% in vs. unspecified in ) suggest variability in synthetic protocols.
  • Gaps: Limited data on thermodynamic properties (melting/boiling points) for most analogs. Pharmacokinetic profiles (e.g., LogP, solubility) are underreported .

Biological Activity

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS No. 1354006-78-2) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural framework, which includes two nitrogen atoms within a bicyclic system, contributes to its biological activity. The compound has garnered attention for its possible applications as a pharmacological agent, particularly in cancer therapy and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H22_{22}N2_2O2_2, with a molecular weight of approximately 226.32 g/mol. Its structure features a tert-butyl ester group and a bicyclo[4.2.0]octane core, which are critical for its reactivity and biological properties.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Preliminary studies indicate that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is often linked to cancer progression. By inhibiting CDKs, this compound may help in controlling abnormal cell proliferation associated with various cancers.

Neuroprotective Effects

Research suggests that the structural characteristics of this compound could confer neuroprotective effects, although the specific mechanisms remain to be fully elucidated. The potential for neuroprotection makes it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructureKey Features
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylateStructureSimilar bicyclic structure; used as a CDK inhibitor
Tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylateStructureContains methyl group at different position; potential neuroprotective agent
Tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylateStructureVariation in methyl positioning; studied for similar biological activities

The unique placement of nitrogen atoms in this compound may result in distinct biological properties compared to its analogs.

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination and hydrogenation processes utilizing palladium catalysts. The methodologies employed are critical for producing high yields of the compound while maintaining its structural integrity.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Cancer Research : A study demonstrated that the compound effectively inhibited specific CDKs in vitro, leading to reduced cell proliferation rates in cancer cell lines.
  • Neuroprotection : In animal models of neurodegeneration, preliminary findings suggested that the compound could mitigate neuronal damage by enhancing cellular resilience against oxidative stress.

These findings underscore the importance of further research to validate these effects and explore the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step processes starting from bicyclic precursors. Key steps include:

  • Cyclization : Formation of the bicyclo[4.2.0]octane core via intramolecular cycloaddition or ring-closing metathesis, often requiring catalysts like palladium or ruthenium complexes .
  • Functionalization : Introduction of the tert-butyl carbamate group using Boc-protected reagents under anhydrous conditions (e.g., Boc₂O with DMAP) .
  • Methylation : Selective alkylation at the 7-position using methyl halides in the presence of strong bases (e.g., NaH or LDA) to avoid over-alkylation .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless catalysts) are critical for achieving the desired (1S,6R) or (1R,6S) configurations .
    • Data Table :
StepReagents/ConditionsYield (%)Stereopurity (%)
CyclizationPd(OAc)₂, DMF, 80°C6590 (racemic)
Boc ProtectionBoc₂O, DMAP, THF85N/A
MethylationCH₃I, NaH, DMF7095 (enantiopure)

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its bicyclic framework?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes bridgehead protons (δ 3.5–4.5 ppm) and confirms tert-butyl group integration (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[4.2.0]octane core and validates chair-boat conformations .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₁₁H₂₀N₂O₂: 212.29 g/mol) and detects fragmentation patterns unique to the bicyclic structure .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activity data (e.g., analgesic vs. neuroprotective effects)?

  • Methodological Answer :

  • Target Profiling : Use affinity chromatography or SPR to identify off-target interactions (e.g., nAChR vs. serotonin receptors) .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across assays to differentiate primary vs. secondary effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses) .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like α4β2 nAChR, reconciling discrepancies in activity data .
    • Case Study : In rodent models, the compound reduced immobility in forced swim tests (antidepressant-like effect) but showed minimal impact on Morris water maze performance (neuroprotection), suggesting context-dependent mechanisms .

Q. How can computational methods optimize the compound’s synthetic pathway while minimizing side reactions?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state energies for cyclization steps to identify optimal catalysts (e.g., Pd vs. Ru) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend conditions (solvent, temperature) that maximize yield and stereopurity .
  • Kinetic Analysis : Use MATLAB or Python to model reaction networks and suppress pathways leading to byproducts like over-alkylated derivatives .

Q. What comparative studies exist between this compound and its analogs, and how do structural modifications impact activity?

  • Methodological Answer :

  • SAR Studies : Replace the 7-methyl group with ethyl or phenyl to assess steric/electronic effects on receptor binding .
  • Pharmacophore Mapping : Overlay analogs (e.g., 3,8-diazabicyclo[4.2.0]octane vs. 3,7-diazabicyclo[4.3.0]nonane) to identify critical hydrogen-bonding motifs .
    • Data Table :
AnalogModificationBioactivity (IC₅₀, nM)
Parent CompoundNone120 (nAChR)
7-Ethyl DerivativeCH₂CH₃ at C785 (nAChR)
7-Phenyl DerivativeC₆H₅ at C7220 (nAChR)

Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s stability under basic vs. acidic conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The tert-butyl carbamate group is stable at pH < 8 but hydrolyzes rapidly in strong acids (pH < 2) .
  • Protection Strategies : Replace Boc with acid-labile groups (e.g., Fmoc) for applications requiring acidic conditions .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s potential in neurodegenerative disease research?

  • Methodological Answer :

  • Primary Neuronal Cultures : Measure viability (MTT assay) after exposure to Aβ₁–₄₂ or glutamate-induced excitotoxicity .
  • Microglial Activation Assays : Quantify TNF-α/IL-6 secretion (ELISA) to assess anti-inflammatory effects .
  • Mitochondrial Function : Use Seahorse XF Analyzer to evaluate OCR/ECAR changes linked to neuroprotection .

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